Methyl 1-oxospiro[4.5]decane-2-carboxylate
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Overview
Description
Methyl 1-oxospiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxospiro[4.5]decane-2-carboxylate typically involves the reaction of spirocyclic ketones with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxospiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 1-oxospiro[4.5]decane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-oxospiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxospiro[4.5]decane-2-carboxylate: Similar in structure but differs in the position of the oxo group.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen and nitrogen atom in the spirocyclic ring.
2,8-diazaspiro[4.5]decan-1-one: Contains two nitrogen atoms in the spirocyclic ring and is known for its inhibitory activity against receptor interaction protein kinase 1 (RIPK1).
Uniqueness
Methyl 1-oxospiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 4-oxospiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-5-8-12(10(9)13)6-3-2-4-7-12/h9H,2-8H2,1H3 |
InChI Key |
SRCBRCIOOWOQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(C1=O)CCCCC2 |
Origin of Product |
United States |
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